Product packaging for 1H-Azireno[2,3,1-ij]quinoline(Cat. No.:CAS No. 693245-24-8)

1H-Azireno[2,3,1-ij]quinoline

Cat. No.: B12530509
CAS No.: 693245-24-8
M. Wt: 129.16 g/mol
InChI Key: OYWDKUAVOWQSRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Azireno[2,3,1-ij]quinoline is a sophisticated, multi-cyclic organic compound that features a quinoline core fused with an azirine ring, presenting a unique three-membered heterocycle containing nitrogen. This complex architecture makes it a valuable scaffold in medicinal chemistry and drug discovery research. The strained azirine ring is a key functional group of interest, known to act as a reactive pharmacophore or a versatile synthetic intermediate for further chemical elaboration. Researchers can utilize this compound to develop novel bioactive molecules or to study ring-opening and cycloaddition reactions. Quinoline and its fused derivatives are extensively documented in scientific literature for their broad spectrum of biological activities. These include significant antitumor and anticancer properties , with mechanisms of action such as topoisomerase inhibition, induction of apoptosis, and disruption of cell migration . Furthermore, quinoline-based structures have a long history of antimalarial application and show promise in the development of new antibacterial and antifungal agents . The integration of the azirine moiety may impart novel mechanisms of action or enhance the compound's interaction with biological targets, offering a compelling subject for investigative pharmacology. This product is provided as a high-purity chemical for research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet and handle the material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N B12530509 1H-Azireno[2,3,1-ij]quinoline CAS No. 693245-24-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

693245-24-8

Molecular Formula

C9H7N

Molecular Weight

129.16 g/mol

IUPAC Name

2-azatricyclo[4.4.0.02,10]deca-1(10),3,5,8-tetraene

InChI

InChI=1S/C9H7N/c1-3-7-4-2-6-10-8(5-1)9(7)10/h1-2,4-6H,3H2

InChI Key

OYWDKUAVOWQSRB-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C3C1=CC=CN23

Origin of Product

United States

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1h Azireno 2,3,1 Ij Quinoline

Ring-Opening Transformations of the Aziridine (B145994) Moiety within the Fused System

The high ring strain of the aziridine ring is a primary driver of its reactivity. The fused nature of the 1H-Azireno[2,3,1-ij]quinoline system introduces unique electronic and steric factors that influence these transformations. Ring-opening reactions provide a powerful method for synthesizing a variety of β-functionalized alkylamines. mdpi.com

The aziridine ring is prone to attack by a wide range of nucleophiles, a process facilitated by the relief of ring strain. nih.gov For the reaction to proceed efficiently with non-activated aziridines, a strong nucleophile or acid catalysis is often required. nih.gov The reactivity of the aziridine ring toward nucleophiles is significantly increased when an activating group is present on the nitrogen atom, which helps to stabilize the developing negative charge and makes the nitrogen a better leaving group. nih.gov

In these reactions, the nucleophile attacks one of the aziridine carbon atoms, leading to the cleavage of a carbon-nitrogen bond. youtube.com This process, often following an SN2-like mechanism, results in the formation of a new carbon-nucleophile bond. A diverse array of nucleophiles, including halides, azide (B81097), cyanide, and alcohols, can participate in these transformations. nih.gov

Table 1: Examples of Nucleophiles in Aziridine Ring-Opening Reactions

Nucleophile Class Specific Examples Resulting Functional Group
Halides F⁻, Cl⁻, Br⁻, I⁻ β-Haloamine
Nitrogen Nucleophiles N₃⁻ (Azide), R₂NH β-Azidoamine, β-Diamino
Oxygen Nucleophiles ROH (Alcohols), H₂O β-Amino ether, β-Amino alcohol

The reaction involves the nucleophile donating a pair of electrons to an electrophilic carbon atom of the aziridine ring. youtube.com This attack forces the C-N bond to break, with the nitrogen atom retaining the electron pair, thus relieving the ring strain.

Activation of the aziridine ring can be achieved through interaction with electrophiles. Protonation or alkylation of the aziridine nitrogen atom forms a highly reactive aziridinium (B1262131) ion. mdpi.com This positively charged intermediate is significantly more susceptible to nucleophilic attack than the neutral aziridine.

In the context of this compound, strong acids can protonate the nitrogen atom, creating an aziridinium salt. This activation facilitates ring-opening even by weak nucleophiles. The process typically involves initial protonation of the nitrogen, followed by nucleophilic attack at one of the adjacent carbons. Superacidic media can promote complex ring-opening and rearrangement cascades, potentially involving dicationic intermediates where both the aziridine and quinoline (B57606) nitrogens are protonated. nih.gov

Lewis acids and transition metals are effective catalysts for the ring-opening of aziridines under mild conditions. mdpi.comyoutube.com Lewis acids, such as boron or zirconium-based compounds, function by coordinating to the nitrogen atom of the aziridine ring. nih.govresearchgate.net This coordination enhances the electrophilicity of the ring carbons, activating the molecule for nucleophilic attack. youtube.com This strategy is crucial for promoting reactions with less reactive nucleophiles and for controlling selectivity. researchgate.net

Transition metal catalysts, including complexes of palladium, iridium, and titanocene, offer a versatile platform for aziridine ring-opening. mdpi.comresearchgate.net The mechanism often involves the interaction between the transition metal and the aziridine substrate, such as through oxidative addition, which plays a key role in determining the regioselectivity of the ring-opening event. mdpi.comresearchgate.net These catalytic methods have revolutionized aziridine chemistry, allowing for the development of stereospecific cross-coupling reactions to form new C-C bonds. researchgate.net

Table 2: Catalysts for Aziridine Ring-Opening

Catalyst Type Specific Examples General Role
Lewis Acids TMSOTf, ZrCl₄, TiCl₄ Activation of aziridine by coordination to nitrogen. researchgate.netresearchgate.net

The ring-opening of substituted aziridines, such as derivatives of this compound, can potentially yield two different regioisomeric products, depending on which of the two aziridine carbons is attacked by the nucleophile. nih.gov The outcome of this regioselectivity is governed by a combination of steric and electronic factors. nih.govnih.gov

Electronic Effects : Electron-withdrawing substituents on the aziridine ring can direct the nucleophilic attack to a specific carbon. For instance, in aziridine-2-carboxylates, electronic effects are the primary determinant for regioselectivity, favoring attack at the carbon adjacent to the ester group. nih.gov

Steric Effects : Generally, nucleophilic attack is favored at the less sterically hindered carbon atom. However, the choice of catalyst or the nature of the nucleophile can sometimes override this tendency. nih.gov

The ring-opening reaction is also often stereospecific. A common mechanistic pathway is an SN2-type reaction, where the nucleophile attacks from the side opposite to the C-N bond that is breaking. ochemtutor.com This "backside attack" results in an inversion of the stereochemical configuration at the carbon center being attacked. This stereospecificity is a valuable feature in asymmetric synthesis, allowing for the creation of chiral centers with a high degree of control. ochemtutor.com The development of robust catalytic processes is highly desirable for accurately predicting both regioselectivity and stereochemistry. researchgate.net

Reactivity of the Quinoline Nucleus in this compound

The quinoline portion of the molecule behaves as a typical benzopyridine, with two fused rings that have distinct electronic properties. The benzene (B151609) ring is electron-rich and undergoes electrophilic substitution, while the pyridine (B92270) ring is electron-deficient and is susceptible to nucleophilic attack. tutorsglobe.comresearchgate.net

Electrophilic Reactions: Electrophilic aromatic substitution on the quinoline system occurs preferentially on the electron-rich benzene ring rather than the electron-deficient pyridine ring. researchgate.netyoutube.com The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. youtube.com The substitution generally takes place at positions C5 and C8. tutorsglobe.comquimicaorganica.org This preference is due to the greater stability of the cationic intermediate (Wheland intermediate) formed during the reaction. quimicaorganica.org Common electrophilic substitution reactions include nitration and sulfonation. researchgate.net

Nucleophilic Reactions: Conversely, the electron-deficient pyridine ring is the site for nucleophilic substitution. researchgate.net The presence of the electronegative nitrogen atom makes the C2 and C4 positions particularly electrophilic and thus prone to attack by nucleophiles. tutorsglobe.com Reactions such as the Chichibabin reaction, which introduces an amino group, typically occur at the C2 position. tutorsglobe.com Halogen atoms located at the C2 or C4 positions are particularly susceptible to displacement by nucleophiles. iust.ac.ir

Table 3: Regioselectivity of Reactions on the Quinoline Nucleus

Reaction Type Reagents Preferred Position(s) Rationale
Electrophilic Substitution Nitrating mixture (HNO₃/H₂SO₄), Br₂/H₂SO₄ C5 and C8 Electron-rich benzene ring; formation of more stable cationic intermediate. tutorsglobe.comyoutube.comquimicaorganica.org

Functionalization Strategies for the Quinoline Core within the Azirenoquinoline Framework

Functionalization of the quinoline core in a molecule like this compound would be heavily influenced by the presence of the fused aziridine ring. The strain of the aziridine ring can activate the quinoline system towards reactions that might not be facile in simple quinolines. Conversely, the aziridine ring itself is susceptible to various transformations, which can be a competing factor during functionalization attempts. Strategies would likely focus on electrophilic aromatic substitution, nucleophilic addition, and metal-catalyzed cross-coupling reactions, with regioselectivity being a key challenge.

Palladium-catalyzed C-H activation and annulation strategies have emerged as powerful tools for the construction of various N-heterocycles, including quinolines. rsc.org Such methods could potentially be adapted for the late-stage functionalization of the azirenoquinoline core. For instance, directing groups could be installed on the quinoline moiety to guide C-H activation and subsequent coupling with a range of partners. However, the stability of the aziridine ring under the often harsh conditions of C-H activation would be a primary concern.

Another viable approach is the Suzuki-Miyaura cross-coupling reaction, which has been successfully applied to unprotected, nitrogen-rich heterocycles. nih.gov This suggests that if a halo-substituted precursor to this compound were available, it could undergo cross-coupling with boronic acids to introduce aryl or alkyl substituents onto the quinoline framework. The mild conditions often associated with this reaction might be compatible with the strained aziridine ring.

The reactivity of related pyrimido[4,5-b]quinoline derivatives, also known as 5-deazaalloxazines, has been explored, showing that nucleophilic addition can occur at the 5-position of the heterocyclic system. nih.gov This provides a precedent for the potential of nucleophilic attack on the quinoline portion of the azirenoquinoline, possibly leading to functionalized, ring-opened, or rearranged products.

Functionalization StrategyPotential Reagents/ConditionsExpected OutcomeKey Challenges
Electrophilic Aromatic Substitution Nitrating agents (e.g., HNO₃/H₂SO₄), Halogenating agents (e.g., NBS, NCS)Introduction of nitro or halo groups on the quinoline ring.Potential for acid-catalyzed aziridine ring opening. Poor regioselectivity.
Palladium-Catalyzed C-H Activation Pd catalyst, directing group, coupling partner.Direct introduction of functional groups (e.g., aryl, alkyl) onto the quinoline core. rsc.orgStability of the aziridine ring under catalytic conditions.
Suzuki-Miyaura Cross-Coupling Pd catalyst, base, boronic acid.Functionalization of a pre-halogenated azirenoquinoline. nih.govSynthesis of the halogenated precursor.
Nucleophilic Addition Organometallic reagents (e.g., Grignard, organolithiums), soft nucleophiles.Addition to the quinoline system, potentially leading to dearomatization or ring-opening.Competing attack at the aziridine ring.

Rearrangements and Ring-Expansion Reactions of the Azirenoquinoline Framework

The inherent ring strain of the aziridine fused to the rigid quinoline system makes this compound a prime candidate for a variety of rearrangement and ring-expansion reactions. These transformations are driven by the release of strain energy and can lead to the formation of more stable, larger heterocyclic systems.

The reactivity of strained heterocycles is a well-established area of organic chemistry. umich.eduacs.org The fusion of an aziridine ring to another ring system, as in this compound, introduces significant strain, making the molecule susceptible to thermal or photochemical activation. Such activation can lead to the cleavage of one of the C-N or C-C bonds of the aziridine ring, generating reactive intermediates that can rearrange to form more stable products.

For example, aziridines can undergo ring-opening to form azomethine ylides, which are versatile 1,3-dipoles. semanticscholar.org In a fused system like azirenoquinoline, the resulting ylide could undergo intramolecular cycloaddition or electrocyclization, leading to complex polycyclic structures. The specific rearrangement pathway would be highly dependent on the substitution pattern and the reaction conditions.

Ring-expansion reactions of aziridines are a powerful method for the synthesis of a diverse range of larger nitrogen-containing heterocycles. semanticscholar.orgelsevierpure.comresearchgate.net It is highly probable that this compound could serve as a precursor to various other heterocyclic scaffolds.

A pertinent example is the study of aziridine-fused quinolin-2-ones, which undergo regioselective ring-opening under silica (B1680970) gel catalysis to yield 3-aminoquinolin-2-ones. researchgate.net This demonstrates a pathway where the aziridine ring is opened to functionalize the adjacent ring. A similar reaction for this compound could lead to the formation of functionalized quinolines.

Furthermore, the reaction of aziridines with various unsaturated compounds can lead to the formation of five to eight-membered N-heterocyclic compounds. elsevierpure.com For instance, reaction with isocyanates, allenes, or arynes could potentially lead to the expansion of the aziridine ring to form novel, larger heterocyclic systems fused to the quinoline core. The generation of azomethine ylides from aziridines and their subsequent cycloaddition with various dipolarophiles is a particularly significant route to other heterocyclic motifs. semanticscholar.org

ReactantProduct TypeDriving ForceReference Example
Thermal/Photochemical Activation Rearranged polycyclic isomersStrain releaseGeneral principle for fused aziridines. nih.gov
Acid Catalysis (e.g., Silica Gel) Functionalized quinolines (e.g., amino-quinolines)Ring-opening of the protonated aziridineRing-opening of aziridine-fused quinolin-2-ones. researchgate.net
Unsaturated Compounds (e.g., isocyanates, allenes) Expanded N-heterocycles (5-8 membered rings)Ring expansion via cycloaddition or insertionGeneral reactivity of aziridines. elsevierpure.com
Dipolarophiles (e.g., alkenes, alkynes) Fused pyrrolidines or other 5-membered rings[3+2] Cycloaddition of the intermediate azomethine ylideGeneral reactivity of aziridines. semanticscholar.org

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of the reactions of this compound is crucial for controlling the product distribution and for designing new synthetic applications. A combination of experimental and computational approaches would be necessary to elucidate the intricate details of its chemical transformations.

A variety of experimental techniques could be employed to probe the reaction mechanisms of azirenoquinoline. Kinetic isotope effect (KIE) studies, where an atom at a position involved in bond-breaking in the rate-determining step is replaced by its heavier isotope, can provide valuable information about transition state structures.

Intermediate trapping experiments would be essential for identifying transient species such as azomethine ylides or ring-opened cations. The use of specific trapping agents that react rapidly with the proposed intermediate can provide strong evidence for its existence.

Catalyst studies, including the variation of the catalyst structure and loading, can shed light on the role of the catalyst in the reaction mechanism. For instance, in metal-catalyzed reactions, systematic modification of the ligands can provide insights into the coordination environment of the metal and its influence on the reaction pathway. The general strategies for synthesizing aziridines often involve nitrene or carbene additions, or intramolecular cyclizations, and understanding these mechanisms can inform the study of azirenoquinoline's reactivity. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. For a strained molecule like this compound, computational studies could provide a wealth of information that would be difficult to obtain experimentally.

Transition state analysis allows for the determination of the structures and energies of the transition states connecting reactants, intermediates, and products. This information is crucial for understanding the feasibility of a proposed reaction pathway and for predicting the selectivity of a reaction.

Energy profile calculations can map out the entire reaction coordinate, providing a detailed picture of the energy changes that occur as the reaction progresses. This can help to identify the rate-determining step and to understand the factors that control the reaction rate and outcome. DFT calculations have been successfully used to elucidate the mechanism of the rearrangement of related cyclopropa[c]quinolin-2-ones to 1-benzazepin-2-ones, revealing a pathway involving deprotonation followed by a 6π-electrocyclic ring opening and a elsevierpure.comresearchgate.net-H shift. researchgate.net Similar computational approaches would be invaluable for understanding the transformations of this compound. Computational studies have also been widely applied to understand the properties and reactivity of various quinoline and quinazoline (B50416) derivatives. nih.govresearchgate.netnih.gov

Mechanistic QuestionExperimental ApproachComputational ApproachExpected Insights
Bond-breaking in the rate-determining step? Kinetic Isotope Effects (KIE)Not directly applicable, but can calculate vibrational frequencies to predict KIEs.Elucidation of the transition state structure.
Formation of reactive intermediates? Intermediate trapping experiments (e.g., with dipolarophiles for azomethine ylides).Calculation of the stability and electronic structure of proposed intermediates.Confirmation of the existence and nature of transient species.
Role of the catalyst? Catalyst structure-activity relationship studies.Modeling of the catalyst-substrate interactions and the catalytic cycle.Understanding of how the catalyst facilitates the reaction.
Detailed reaction pathway and selectivity? Product analysis under various conditions.Transition state analysis and calculation of reaction energy profiles.A complete picture of the reaction mechanism and the origins of selectivity. researchgate.net

Theoretical and Advanced Spectroscopic Studies of 1h Azireno 2,3,1 Ij Quinoline Structure and Reactivity

Quantum Chemical Calculations and Molecular Modeling of the Chemical Compound

Due to the scarcity of direct experimental and computational studies on 1H-Azireno[2,3,1-ij]quinoline, this section will focus on the theoretical and computational methodologies that would be applied to this molecule, drawing parallels from studies on analogous fused heterocyclic systems, particularly those containing aziridine (B145994) and quinoline (B57606) moieties.

Electronic Structure Analysis and Bonding Characterization of the Azirenoquinoline System

Quantum chemical calculations are indispensable for elucidating the electronic structure and bonding in novel heterocyclic systems like this compound. Density Functional Theory (DFT) is a commonly employed method for such investigations. The choice of functional and basis set is crucial for obtaining accurate results. For instance, hybrid functionals like B3LYP are often used for their balance of accuracy and computational cost in spectral simulations of complex molecules.

The fusion of the strained aziridine ring with the aromatic quinoline system is expected to lead to a unique electronic landscape. The nitrogen atom of the aziridine ring introduces a region of high electron density, and its lone pair of electrons can influence the aromaticity of the quinoline core. The C-N and C-C bonds within the aziridine ring are predicted to have lengths consistent with sp3 hybridized atoms, typically around 1.47 Å and 1.55 Å, respectively. nih.gov However, the fusion to the quinoline ring may induce slight variations in these bond lengths due to ring strain and electronic effects.

Natural Bond Orbital (NBO) analysis would be a valuable tool to investigate hyperconjugative interactions and charge delocalization within the molecule. This analysis can provide insights into the stability of the system arising from the interaction between the filled and unfilled orbitals. The distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO) would be key determinants of the molecule's reactivity. For example, in related systems, functionalization of a graphene surface with aromatic aziridines leads to a change in the hybridization of the carbon atoms from sp2 to a sp2+η state, inducing a protrusion from the surface. nih.gov

Conformational Analysis and Strain Energy Calculations of Fused Aziridines

The defining structural feature of this compound is the three-membered aziridine ring fused to the larger quinoline framework. Such a fusion introduces significant ring strain, a key factor governing the molecule's geometry and reactivity. Conformational analysis, even in a relatively rigid system like this, is important to identify the most stable geometry.

The strain energy of the fused aziridine ring can be quantified using computational methods. Isodesmic, homodesmotic, and hyperhomodesmotic reaction schemes are theoretical constructs used to calculate the strain energy by comparing the energy of the strained molecule to a set of unstrained reference compounds. These calculations typically employ methods like self-consistent field theory, perturbation theory (e.g., MP2), and DFT. researchgate.netdigitellinc.com The calculated ring strain energy (RSE) provides a quantitative measure of the inherent instability of the ring system, which is a driving force for many of its chemical reactions. osti.gov For aziridines, the release of this ring strain is a primary driver of their reactivity. rsc.org

The geometry of the aziridine ring itself is of interest. The nitrogen atom in an aziridine ring can undergo inversion. The barrier to this inversion can be estimated using dynamic NMR spectroscopy and supported by DFT calculations. nih.gov In a fused system like this compound, the inversion of the aziridine nitrogen would be sterically hindered, and the conformational flexibility of the entire molecule would be limited.

Prediction of Reactivity and Selectivity Parameters through Computational Methods

Computational methods are powerful tools for predicting the reactivity and selectivity of molecules like this compound. The analysis of the frontier molecular orbitals (HOMO and LUMO) provides initial insights into the molecule's electrophilic and nucleophilic sites. The energy and shape of these orbitals can indicate how the molecule will interact with other reagents.

The high ring strain of the fused aziridine ring is expected to make it the most reactive part of the molecule. Ring-opening reactions are a characteristic feature of aziridines and can be initiated by nucleophiles or electrophiles. rsc.orgmdpi.commdpi.comresearchgate.net Computational modeling can be used to explore the potential energy surfaces of these reactions, identifying the transition states and calculating the activation energies. This allows for the prediction of the most likely reaction pathways and the regioselectivity of the ring-opening. For instance, DFT calculations can be used to study the mechanism of titanocene-mediated ring opening of N-acyl aziridines, confirming a concerted process. mdpi.com

Furthermore, computational studies can elucidate the role of catalysts in promoting specific reactions. For example, mechanistic and computational studies have shown that the chemoselectivity of silver-catalyzed nitrene transfer reactions to form aziridines can be controlled by the steric environment of the silver center. nih.gov Similarly, DFT calculations have been used to rationalize the differing stability and reactivity of diastereomeric lithiated aziridines. nih.gov For a novel system like this compound, such computational explorations would be invaluable for guiding synthetic efforts and understanding its chemical behavior.

Advanced Spectroscopic Techniques for Structural Elucidation and Dynamic Studies (Methodology Focus)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Ring Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of complex organic molecules, and it would be essential for characterizing this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to fully assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of this fused ring system.

Given the complexity of the molecule, advanced 2D NMR techniques would be particularly informative. ipb.pt These would include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the quinoline and aziridine moieties.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over two or three bonds). This would be crucial for establishing the connectivity between the aziridine and quinoline rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which would help in confirming the stereochemistry of the fused system.

Nitrogen-15 (¹⁵N) NMR could also provide valuable information about the electronic environment of the nitrogen atoms in both the quinoline and aziridine rings. caltech.edu The chemical shifts of the nitrogen atoms would be sensitive to the hybridization and the degree of electron delocalization. ¹⁵N-¹H HMBC experiments could further aid in the structural assignment by showing long-range correlations between nitrogen and proton nuclei. ipb.pt In related chiral N-heterocycles, ¹⁹F NMR has been used for chemosensing and enantioanalysis, highlighting the utility of observing heteroatoms. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which in turn would confirm its elemental formula.

Electron ionization (EI) is a common ionization technique that often leads to extensive fragmentation, providing a "fingerprint" mass spectrum that can be used for structural elucidation. The fragmentation of quinoline and its derivatives has been studied, and some general patterns have been observed. chempap.orgcdnsciencepub.com A common fragmentation pathway for the quinoline ring itself is the expulsion of a molecule of HCN. chempap.org The presence of substituents on the quinoline ring can significantly influence the fragmentation pattern. chempap.orgcdnsciencepub.com

In the case of this compound, the strained aziridine ring would likely be a site of initial fragmentation. The fragmentation pathways could involve the cleavage of the C-N or C-C bonds of the aziridine ring. The specific fragmentation pattern would provide valuable clues about the structure of the molecule.

Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), could also be employed to generate a more abundant molecular ion peak and less fragmentation, which is useful for confirming the molecular weight. nih.gov Tandem mass spectrometry (MS/MS) experiments could then be performed on the molecular ion to induce fragmentation in a controlled manner and to further probe the structure of the molecule. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

No experimental or theoretical Infrared (IR) or Raman spectroscopy data has been reported for this compound.

X-ray Crystallography for Solid-State Structural Determination of Azirenoquinoline Derivatives

There are no published X-ray crystallography studies for this compound or its derivatives.

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination

Information regarding the chiroptical properties, enantiomeric excess, or absolute configuration of this compound is not available in the current body of scientific literature.

Applications in Synthetic Chemistry and Design of Complex Molecular Architectures Based on 1h Azireno 2,3,1 Ij Quinoline

1H-Azireno[2,3,1-ij]quinoline as a Building Block for Diverse Heterocyclic Libraries

The quinoline (B57606) core is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. nih.govresearchgate.net The unique topology of this compound makes it an attractive starting point for the generation of diverse heterocyclic libraries. By leveraging the reactivity of both the strained aziridine (B145994) and the aromatic quinoline system, chemists can introduce a variety of functional groups and build additional ring systems, leading to collections of novel compounds for biological screening.

The synthesis of diverse quinoline derivatives is often achieved through established methods that can be modified to produce a range of analogues. nih.govnih.gov The development of libraries from the azirenoquinoline scaffold would follow a similar principle, utilizing its distinct functionalities as anchor points for diversification. This approach allows for a systematic exploration of the chemical space around this unique core structure.

The high reactivity of the fused aziridine ring in this compound makes it a potent intermediate for the construction of more complex, polycyclic scaffolds. The ring strain facilitates ring-opening reactions, which can be followed by subsequent cyclizations to form larger heterocyclic systems. This strategy is a powerful tool for building molecular complexity in a controlled manner.

Analogous synthetic pathways are seen in the chemistry of other fused quinolines. For instance, various synthetic methods have been developed to create polycyclic systems by building upon the quinoline core:

Thieno[2,3-b]benzo[h]quinoline derivatives have been synthesized to create extended, polycyclic aromatic systems. researchgate.net

Pyrrolo[2,3-f]quinoline derivatives are prepared using methods like the Fischer indol synthesis, fusing a five-membered pyrrole ring to the quinoline scaffold. nih.gov

Pyrazolo[3,4-b]quinoline systems are constructed through reactions such as the Friedländer condensation or the Pfitzinger synthesis, which add a pyrazole ring. mdpi.com

By analogy, the this compound intermediate could undergo a nucleophilic attack on the aziridine ring, leading to a ring-opened aminoquinoline derivative. This new derivative, possessing a reactive amino group and other functionalities, could then be subjected to intramolecular cyclization reactions to forge new rings, yielding novel tetracyclic or pentacyclic architectures. Such transformations would provide access to unique molecular frameworks that are difficult to obtain through conventional synthetic routes.

To fully understand and exploit the synthetic potential of the this compound scaffold, it is essential to study its structure-reactivity relationships. This is achieved by systematically synthesizing a series of derivatives and evaluating how changes in their electronic and steric properties influence the reactivity of the strained aziridine ring.

Derivatization can be targeted at several positions on the molecule:

Substitution on the Aromatic Rings : Introducing electron-donating or electron-withdrawing groups onto the quinoline's benzene (B151609) ring can modulate the electronic character of the entire system. These modifications can influence the susceptibility of the aziridine ring to nucleophilic or electrophilic attack.

Modification of the Aziridine Ring : While substitution directly on the aziridine is challenging, its ring-opening reactions with various nucleophiles would produce a library of substituted quinoline derivatives. Studying the kinetics and outcomes of these reactions provides insight into the aziridine's reactivity.

By creating a matrix of such derivatives, researchers can correlate specific structural features with reaction outcomes. For example, the introduction of a strong electron-withdrawing group at a position para to the fused aziridine might significantly increase the rate of nucleophilic ring-opening. This systematic approach is crucial for designing predictable and selective synthetic transformations based on the azirenoquinoline core. Similar strategies of targeted synthetic modifications are used to refine the properties of other quinoline scaffolds. mdpi.com

Synthetic Strategies for Analog Development and Scaffold Modification of Azirenoquinolines

The development of analogs and the modification of the core this compound scaffold are key to exploring its potential applications. Synthetic strategies can be divided into two main categories: methods to construct the core skeleton with various substituents, and methods to chemically transform the parent scaffold into new structures.

Numerous classical and modern synthetic methods exist for the quinoline ring system, which could be adapted for the synthesis of substituted azirenoquinolines. nih.gov

Synthetic Strategy Description Potential Application for Azirenoquinolines
Skraup/Doebner–von Miller Synthesis Condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors (like glycerol). nih.govCould be used to construct the quinoline portion of the scaffold with desired substituents before the aziridination step.
Friedländer Annulation Reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. rsc.orgA convergent approach to build a pre-functionalized quinoline ready for conversion into the azireno-fused system.
Transition Metal-Catalyzed Reactions Modern methods using catalysts like cobalt or nickel for C-H activation and cyclization to form the quinoline ring. nih.govOffer high efficiency and functional group tolerance for creating diverse azirenoquinoline precursors.
Microwave-Assisted Synthesis The use of microwave irradiation to accelerate reaction times and improve yields in classical syntheses. nih.govA green chemistry approach to rapidly produce a library of azirenoquinoline analogs.

Beyond synthesizing analogs, advanced techniques can be used to modify the entire scaffold. One such concept is "scaffold hopping," where one heterocyclic core is transformed into another. For example, a photochemical rearrangement of quinoline N-oxides has been shown to produce N-acylindoles, effectively deleting a carbon atom to switch from a 6/6 fused system to a 6/5 fused system. nih.gov Applying such innovative strategies to this compound could lead to completely new and unexpected molecular frameworks.

Role of Strained Ring Systems in Accessing Underexplored Chemical Space for Complex Synthesis

Strained ring systems, such as the fused aziridine in this compound, are powerful tools for accessing novel and underexplored regions of chemical space. The energy stored in the strained ring can be released in chemical reactions, driving transformations that would otherwise be thermodynamically or kinetically unfavorable. This allows chemists to create molecular architectures with high degrees of complexity and three-dimensionality, which are often sought after in drug discovery.

The fusion of the aziridine to the planar, rigid quinoline system likely imparts significant strain, making the C-N bonds of the aziridine highly susceptible to cleavage. This stored energy can be harnessed to drive a variety of transformations:

Ring-Opening Reactions : Mild conditions could be sufficient to open the aziridine ring with a wide range of nucleophiles, leading to densely functionalized quinoline derivatives.

Rearrangement Reactions : The release of strain can trigger skeletal rearrangements, allowing for the conversion of the azirenoquinoline core into other, more complex heterocyclic systems.

Cycloaddition Reactions : The strained C-N bonds could potentially participate in cycloaddition reactions, serving as a gateway to building intricate polycyclic structures.

By using the inherent reactivity of this strained system, chemists can bypass lengthy, conventional synthetic routes and access novel molecular scaffolds in a more efficient manner. This strategy turns a feature often seen as a liability—high reactivity—into a powerful synthetic asset for the efficient construction of complex molecules.

Future Directions and Emerging Research Avenues for 1h Azireno 2,3,1 Ij Quinoline Research

Development of Novel Catalytic Systems for Azirenoquinoline Synthesis and Transformation

No information is available in the scientific literature regarding catalytic systems for the synthesis or transformation of 1H-Azireno[2,3,1-ij]quinoline.

Exploration of Unprecedented Reactivity Modes and Mechanistic Paradigms

There is no published research on the reactivity or reaction mechanisms of this compound.

Integration of Advanced Computational Tools for Predictive Organic Chemistry in Azirenoquinoline Research

No computational or theoretical studies on the properties or reactivity of this compound have been reported.

Implementation of Sustainable Synthetic Methodologies (e.g., Flow Chemistry, Green Catalysis) for Azirenoquinoline Production

No literature exists describing sustainable or any other synthetic methodologies for the production of this compound.

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